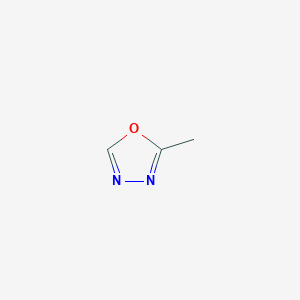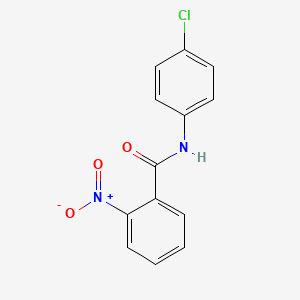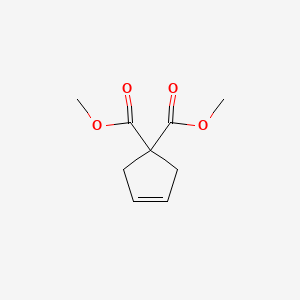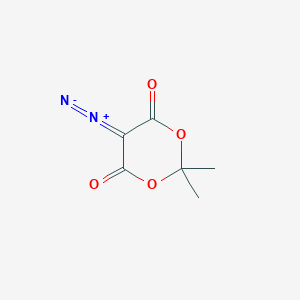
2-メチル-1,3,4-オキサジアゾール
概要
説明
2-Methyl-1,3,4-oxadiazole is a nitrogen and oxygen containing heterocycle . It is one of the four isomers of oxadiazole . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the generation of the iminoxy radical through anodic oxidation for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,3,4-oxadiazole is C3H4N2O . Its average mass is 84.077 Da and its monoisotopic mass is 84.032364 Da .Chemical Reactions Analysis
The transformation of 1,3,4-oxadiazoles proceeds through 1.5-Hydrogen Atom Transfer (1,5-HAT) and intramolecular cyclization . Another reaction involves the nucleophilic attack of amine at the pyridinium ring, followed by ring opening, abstraction of HCl by Et3N, and cis-trans isomerization of both C=C bonds of the substituent .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,3,4-oxadiazole include a density of 1.1±0.1 g/cm3, boiling point of 123.1±23.0 °C at 760 mmHg, vapour pressure of 16.3±0.2 mmHg at 25°C, and enthalpy of vaporization of 34.6±3.0 kJ/mol .科学的研究の応用
医薬品
2-メチル-1,3,4-オキサジアゾールを含む1,3,4-オキサジアゾールは、ヒトにおける様々な疾患の治療に成功裏に用いられてきました . これらは、抗菌、抗ウイルス、血圧降下、抗真菌、抗腫瘍、抗癌、抗酸化、抗炎症、鎮痛などの幅広い薬理作用を示します .
農業
1,3,4-オキサジアゾールをベースとする化合物は、除草剤、殺虫剤、殺菌剤としての活性により、植物保護剤として機能することができます . これらは、植物に影響を与える病気との闘いにおいて重要な役割を果たします .
抗レトロウイルス薬
1,3,4-オキサジアゾールユニットは、抗レトロウイルス薬であるラルテグラビル®に含まれています .
抗癌剤
抗癌剤であるジボテンタン®も、1,3,4-オキサジアゾールユニットを含んでいます .
エネルギー材料
錯体
銅またはコバルトカチオンを結合することができ、生物活性を持つ、1,2,4-オキサジアゾール誘導体をベースとする錯体が決定されました .
神経変性疾患
このアラニン誘導体は、代謝型グルタミン酸受容体タイプIIおよびIVに対する親和性を示します。これらは、脳卒中、てんかん、神経変性疾患の治療のための魅力的な分子標的です .
合成方法
この種の複素環系に対する関心が絶えず高まっているため、オキサジアゾール環を含む複雑な構造を得るための新しい方法が求められています .
作用機序
Target of Action
2-Methyl-1,3,4-oxadiazole is a heterocyclic compound that has been found to exhibit a wide range of biological activities. For instance, some oxadiazole derivatives have shown selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) . These targets play crucial roles in cellular signaling pathways, contributing to the compound’s biological effects.
Mode of Action
Oxadiazoles are known to interact with their targets through non-covalent interactions, primarily due to their hydrogen bond acceptor properties . These interactions can lead to changes in the activity of the target enzymes or receptors, thereby influencing cellular processes.
Biochemical Pathways
Oxadiazole derivatives have been reported to inhibit various enzymes, such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . Inhibition of these enzymes can disrupt the associated biochemical pathways, leading to downstream effects such as altered cell proliferation and metabolism.
Pharmacokinetics
Oxadiazole derivatives are generally considered to possess good pharmacokinetic and drug-likeness properties . These properties can impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its targets.
Result of Action
The molecular and cellular effects of 2-Methyl-1,3,4-oxadiazole’s action depend on its specific targets and mode of action. Oxadiazole derivatives have been reported to exhibit antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These effects result from the compound’s interactions with its targets, leading to changes in cellular processes and functions.
Safety and Hazards
It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled or in case of skin or eye contact, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, and flush eyes with water as a precaution .
将来の方向性
There is a growing interest in heterocyclic systems of 1,3,4-oxadiazoles due to their versatility in the arsenal of drug discovery . New methods of obtaining complex structures containing oxadiazole rings are being sought . The development of novel 1,3,4-oxadiazole-based drugs through structural modifications is important to ensure high cytotoxicity towards malignant cells .
生化学分析
Biochemical Properties
2-Methyl-1,3,4-oxadiazole plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, 2-Methyl-1,3,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it interacts with nucleic acids, forming stable complexes that can affect gene expression . The nature of these interactions is primarily through hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Cellular Effects
The effects of 2-Methyl-1,3,4-oxadiazole on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules, 2-Methyl-1,3,4-oxadiazole can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, 2-Methyl-1,3,4-oxadiazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction . Additionally, 2-Methyl-1,3,4-oxadiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1,3,4-oxadiazole have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 2-Methyl-1,3,4-oxadiazole can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression . The exact duration of these effects can vary depending on the specific experimental conditions and the cell types involved.
Dosage Effects in Animal Models
The effects of 2-Methyl-1,3,4-oxadiazole vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, 2-Methyl-1,3,4-oxadiazole can exhibit toxic effects, including cell death and organ damage . These adverse effects are likely due to the compound’s ability to disrupt essential cellular processes when present in high concentrations.
Metabolic Pathways
2-Methyl-1,3,4-oxadiazole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these metabolic processes include cytochrome P450 enzymes and transferases . These reactions result in the formation of various metabolites, which can be excreted from the body through urine and feces.
Transport and Distribution
Within cells and tissues, 2-Methyl-1,3,4-oxadiazole is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in certain tissues . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of 2-Methyl-1,3,4-oxadiazole is critical for its activity and function. It is primarily localized in the cytoplasm and the nucleus, where it can interact with various biomolecules . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . These interactions are essential for the compound’s ability to modulate cellular processes and exert its biological effects.
特性
IUPAC Name |
2-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSIFDIKIXVLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339756 | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3451-51-2 | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 2-methyl-1,3,4-oxadiazole derivatives?
A: Several methods have been reported for synthesizing 2-methyl-1,3,4-oxadiazoles. One approach involves the cyclization of acetoacetanilide acylhydrazones in the presence of acetic anhydride and an acid catalyst at moderate temperatures (40-50°C) []. Another efficient method utilizes readily available 5-substituted tetrazoles. Heating these tetrazoles in acetic anhydride leads to the formation of the corresponding 2-methyl-1,3,4-oxadiazoles in high yields []. This method has proven to be scalable and applicable to a variety of substituents. A newer approach utilizes N-tributylstannyltetrazoles as starting materials for a one-pot synthesis of 5-substituted 2-methyl-1,3,4-oxadiazoles [].
Q2: How does the structure of 2-methyl-1,3,4-oxadiazole derivatives influence their biological activity?
A: The presence of the 1,3,4-oxadiazole ring, particularly with a 2-methyl substituent, is often associated with interesting biological activities. For example, a study explored the synthesis of novel compounds containing both 2-phenoxy-1,3,2-benzodioxaphosphole-2-oxide and a 1,3,4-oxadiazole system []. These compounds were designed to evaluate their antimicrobial properties, demonstrating the potential of incorporating this heterocycle in medicinal chemistry research. Additionally, research on 5-nitro-2-furimidoylhydrazine explored its use as a building block for various heterocyclic systems, including 1,3,4-oxadiazoles, with potential applications in pharmaceutical development [].
Q3: What analytical techniques are commonly employed for characterizing 2-methyl-1,3,4-oxadiazole derivatives?
A3: The characterization of newly synthesized 2-methyl-1,3,4-oxadiazole derivatives is crucial for confirming their structure and purity. Researchers often employ a combination of spectroscopic techniques for this purpose. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and ³¹P-NMR are invaluable tools for elucidating the structure of these compounds. These techniques provide detailed information about the hydrogen, carbon, and phosphorus environments within the molecule, respectively [].
- Mass Spectrometry (MS): This technique helps determine the molecular weight of the synthesized compounds, providing crucial information for structural confirmation [].
- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic absorption patterns [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)





